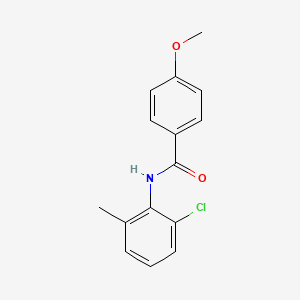
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amine, with additional chloro and methoxy substituents on the aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methyl-aniline and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the risk of side reactions and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or methoxy groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of ligands for coordination chemistry and as an intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-phenyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-hydrazine
Uniqueness
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methoxy groups on the aromatic rings provides a unique electronic environment that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H16ClNO2/c1-11-13(17)5-4-6-14(11)18-10-12-7-8-15(19-2)16(9-12)20-3/h4-10H,1-3H3 |
Clé InChI |
RZZMWBWSAKVDEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
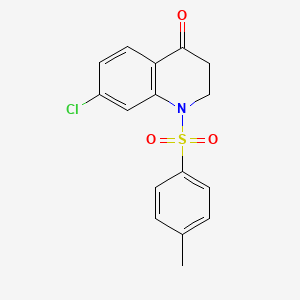
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)
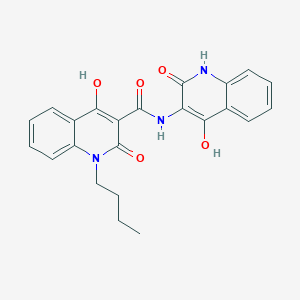
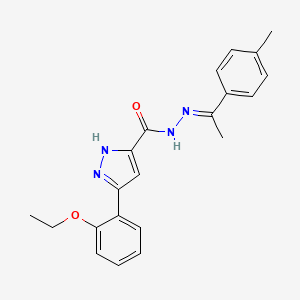
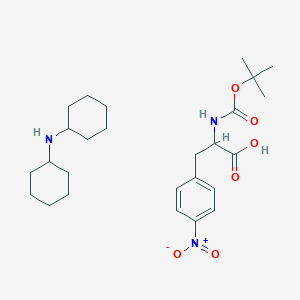

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
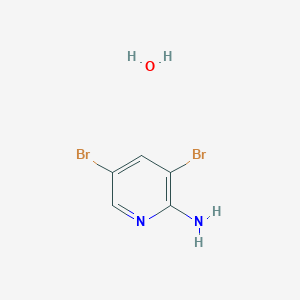
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
